molecular formula C6H6N2O2 B8724484 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione

1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione

Cat. No. B8724484
M. Wt: 138.12 g/mol
InChI Key: VNPSLFACFFRWOZ-UHFFFAOYSA-N
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Patent
US04827020

Procedure details

2.0 g of N-propargyl-N-methoxycarbonylglycinamide were added to the mixture of 5 ml of methanol and 2.5 ml of 20% aqueous solution of sodium hydroxide and maintained at 70° C. for an hour. After cooled down to room temperature; the reaction mixture was neutralized with concentrated hydrochloric acid followed by concentrating and drying the same by an evaporation under reduced pressure. Then it was extracted with acetonitrile and sodium chloride was removed off from the extract by filtration. The solvent was evaporated off from the filtrate to obtain 1.4 g of 1-propargyl-2,4-dioxoimidazolidine (melting point: 124°-125° C.).
Name
N-propargyl-N-methoxycarbonylglycinamide
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([C:9]([O:11]C)=O)[C:5](=O)[CH2:6][NH2:7])[C:2]#[CH:3].[OH-:13].[Na+].Cl>CO>[CH2:1]([N:4]1[CH2:5][C:6](=[O:13])[NH:7][C:9]1=[O:11])[C:2]#[CH:3] |f:1.2|

Inputs

Step One
Name
N-propargyl-N-methoxycarbonylglycinamide
Quantity
2 g
Type
reactant
Smiles
C(C#C)N(C(CN)=O)C(=O)OC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating
CUSTOM
Type
CUSTOM
Details
drying the
CUSTOM
Type
CUSTOM
Details
same by an evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
Then it was extracted with acetonitrile and sodium chloride
CUSTOM
Type
CUSTOM
Details
was removed off from the
EXTRACTION
Type
EXTRACTION
Details
extract by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off from the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(NC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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